molecular formula C16H14O6 B584372 rac-Hesperetin-d3

rac-Hesperetin-d3

Cat. No.: B584372
M. Wt: 305.30 g/mol
InChI Key: AIONOLUJZLIMTK-FIBGUPNXSA-N
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Description

rac-Hesperetin-d3: is a deuterium-labeled form of rac-Hesperetin, which is a racemic mixture of the flavanones (S)-hesperetin and ®-hesperetin. Hesperetin is a natural flavanone found predominantly in citrus fruits like lemons and oranges. It is known for its broad-spectrum inhibitory activity against human UDP-glucuronosyltransferase (UGT) enzymes and its ability to induce apoptosis via the activation of p38 MAPK .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Hesperetin-d3 involves the incorporation of deuterium into the hesperetin molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: rac-Hesperetin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

rac-Hesperetin-d3 is unique compared to other similar compounds due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. Similar compounds include:

rac-Hesperetin-d3 stands out due to its enhanced stability and utility as an internal standard in analytical methods .

Biological Activity

Introduction

Rac-Hesperetin-d3 is a deuterated form of hesperetin, a flavanone commonly found in citrus fruits, known for its diverse biological activities. This compound exhibits potential antioxidant, anti-inflammatory, and cytotoxic effects. This article aims to detail the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Chemical Name : this compound
  • CAS Number : 1346605-26-2
  • Molecular Formula : C16H15O5 (deuterated)

This compound serves as an internal standard in analytical chemistry for quantifying hesperetin using techniques such as LC-MS and GC-MS. Its deuteration enhances the accuracy of mass spectrometry analyses due to distinct mass differences from non-deuterated compounds .

1. Antioxidant Activity

This compound demonstrates significant antioxidant properties. Studies indicate that it can inhibit the formation of advanced glycation end products (AGEs) and protect cells against oxidative stress.

  • Mechanism : The antioxidant effect is attributed to the hydroxyl groups present in its structure, which scavenge free radicals and reduce oxidative damage .
  • Research Findings :
    • In vitro studies show that this compound at 1 mM concentration inhibits AGE formation by 56.7% .
    • It protects MIN6 pancreatic beta cells from hydrogen peroxide-induced cytotoxicity by approximately 72.27% at a concentration of 100 µM .

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory markers effectively.

  • Key Findings :
    • An 8-week supplementation study with hesperidin (which includes this compound) showed a significant decrease in inflammatory cytokines such as IL-6 and TNFα in participants .
    • The compound reduces monocyte chemoattractant protein 1 (MCP1), indicating its potential in managing chronic inflammation .

3. Cytotoxic Activity

Research has also highlighted the cytotoxic effects of this compound against various cancer cell lines.

  • Case Study :
    • In prostate cancer cells, hesperetin significantly reduced the cytotoxic effects of taxanes, suggesting a potential role in cancer therapy by enhancing the efficacy of existing treatments .

Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantInhibits AGE formation; protects against oxidative stress
Anti-inflammatoryReduces IL-6, TNFα, and MCP1 levels
CytotoxicSuppresses cytotoxicity in cancer cells

Study on Athletic Performance

A study involving amateur cyclists assessed the effects of chronic intake of hesperidin (including this compound) on performance metrics:

  • Design : Participants received either a placebo or a daily dose of 500 mg of hesperidin for eight weeks.
  • Results : The group receiving hesperidin showed improved anaerobic and aerobic performance metrics, including increased superoxide dismutase (SOD) activity post-exercise .

Urinary Metabolite Analysis

In pharmacokinetic studies, urine samples were analyzed to quantify hesperidin metabolites using this compound as an internal standard. This method allowed for accurate measurement of metabolic changes post-supplementation .

Properties

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIONOLUJZLIMTK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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